(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQBGVVRZLDSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to various biological effects
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biological Activity
(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. The compound's unique structural features, including the thiazole and thiophene moieties, contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.81 g/mol. Its structural characteristics include:
- Thiazole Ring : Known for its role in various biological activities.
- Thiophene Ring : Imparts additional stability and reactivity.
- Chloro and Propynyl Substituents : These groups are pivotal in enhancing the compound's bioactivity.
Anticancer Activity
Research has indicated that compounds with thiazole and thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 proteins .
A notable study demonstrated that derivatives of benzothiazole, similar to our compound, exhibited cytotoxic effects against various cancer cell lines with IC50 values often lower than established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. The thiazole moiety is recognized for its ability to interact with bacterial enzymes, potentially inhibiting their function. Preliminary tests have indicated that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a preclinical study, a derivative of the compound was tested against A549 lung adenocarcinoma cells. The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to control treatments. Molecular docking studies suggested that the compound interacts with the active site of the Bcl-2 protein, highlighting its potential as an anticancer agent with a novel mechanism of action .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties , particularly against androgen receptor (AR) dependent cancers such as prostate cancer. Research indicates that compounds with a similar thiazole structure exhibit significant cytotoxicity in various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Structure-Activity Relationship (SAR)
A study on thiazole derivatives highlighted that the presence of electron-withdrawing groups, such as chlorine, enhances anticancer activity. The SAR analysis revealed that modifications on the phenyl ring significantly affect the cytotoxic potential of thiazole-based compounds. Compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound's thiazole moiety is associated with antimicrobial activity against a range of pathogens. Thiazoles have been documented to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Research Findings
Recent studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Receptor Modulation
(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has also been explored for its role as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues.
Therapeutic Implications
This selectivity is crucial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. The compound's ability to modulate androgen receptor activity suggests its potential use in therapies aimed at enhancing muscle mass or bone density in patients with specific conditions .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The target compound’s benzo[d]thiazole scaffold differentiates it from other nitrogen-sulfur heterocycles, such as 1,3,4-thiadiazoles (e.g., compounds 4g and 4h in ) and simpler thiazoles (e.g., (Z)-2a in ). Key structural comparisons include:
Key Observations :
- Benzo[d]thiazole vs.
- Substituent Effects : The prop-2-yn-1-yl group in the target compound may increase lipophilicity or serve as a reactive site for further functionalization, unlike the furan or methylphenyl groups in analogs .
- Electron-Withdrawing Groups : The 5-Cl substituent on the thiophene ring could modulate electronic properties more strongly than the methoxy or methyl groups in analogs like 4g .
Physicochemical Properties
The chloro group may lower solubility relative to methoxy-substituted derivatives.
Q & A
Q. What are the common synthetic strategies for constructing the benzothiazole and thiophene carboxamide scaffold in this compound?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the benzothiazole ring via condensation of substituted anilines with thiourea or carbon disulfide under acidic conditions .
- Functionalization of the thiophene ring : Friedel-Crafts acylation or carboxamide coupling at the 2-position of thiophene using acyl chlorides or activated esters .
- Propargylation : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) . Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) and characterized by NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the (Z)-isomerism and structural integrity of this compound?
- ¹H and ¹³C NMR : The Z-configuration of the imine bond (C=N) is confirmed by characteristic deshielding of the benzothiazole protons (δ 7.5–8.5 ppm) and coupling patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (680–720 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the propargyl-substituted benzothiazole intermediate?
- Catalyst Screening : Use CuI or Pd(PPh₃)₄ to enhance alkyne coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics .
- Temperature Control : Reflux conditions (70–80°C) in PEG-400 media reduce side reactions, as demonstrated in analogous thiazole syntheses .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted propargyl halides .
Q. How should researchers address contradictions in spectral data, such as unexpected splitting in NMR signals?
- Dynamic Effects : Rotamers or slow conformational exchange in the prop-ynyl group may cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
- Tautomerism : Thione-thiol tautomerism in the thiazole ring (if present) requires analysis via ¹H-¹⁵N HMBC NMR or computational modeling .
- Impurity Profiling : LC-MS or HPLC with UV detection identifies byproducts (e.g., oxidation of the alkyne to a ketone) .
Q. What methodologies are used to evaluate the biological activity of this compound against kinase targets?
- In Vitro Assays :
- Kinase Inhibition : ATP-Glo™ assays measure IC₅₀ values against recombinant kinases (e.g., GSK-3β or CDK1) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD Simulations : GROMACS simulations (50–100 ns) analyze stability in aqueous and membrane environments .
- QSAR Modeling : Regression models correlate structural features (e.g., Cl substituent position) with activity against microbial targets .
Data Contradiction Analysis
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?
- Metabolic Stability : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .
- Formulation Adjustments : Encapsulation in liposomes or PEGylation improves bioavailability .
- Dose-Response Reassessment : Adjust dosing regimens to account for plasma protein binding, measured via equilibrium dialysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
